

4-tert-Butylbenzaldehyde chemical properties

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Compound of Interest

Compound Name: 4-tert-Butylbenzaldehyde

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An In-depth Technical Guide to the Chemical Properties of **4-tert-Butylbenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde, a prominent aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique molecular structure, featuring a bulky tert-butyl group para to a formyl group on a benzene ring, imparts distinct chemical and physical properties that are leveraged in various industrial applications. This technical guide provides a comprehensive overview of the chemical properties of **4-tert-Butylbenzaldehyde**, including detailed experimental protocols for its synthesis and in-depth analysis of its spectroscopic data. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity



Identifier	Value	
IUPAC Name	4-(tert-butyl)benzaldehyde	
Synonyms	p-tert-Butylbenzaldehyde, 4-(1,1-dimethylethyl)benzaldehyde	
CAS Number	939-97-9[1]	
Molecular Formula	C11H14O[1]	
Molecular Weight	162.23 g/mol [1]	
InChI	InChI=1S/C11H14O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3	
InChlKey	OTXINXDGSUFPNU-UHFFFAOYSA-N	
SMILES	CC(C)(C)c1ccc(C=O)cc1	

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-tert-Butylbenzaldehyde** is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[2]
Density	0.97 g/mL at 25 °C	[2][3]
Boiling Point	248.7 °C (479.7 °F; 521.8 K)	[3]
Solubility in water	120 mg/L	[3]
Refractive Index	n20/D 1.53	[2][4]
Flash Point	101 °C (213.8 °F) - closed cup	[4]



Experimental Protocols: Synthesis of 4-tert-Butylbenzaldehyde

Several synthetic routes have been established for the preparation of **4-tert-Butylbenzaldehyde**. The choice of method often depends on the desired scale, purity requirements, and available starting materials. Detailed methodologies for three common synthetic approaches are provided below.

Oxidation of 4-tert-Butyltoluene

The direct oxidation of 4-tert-butyltoluene is a common industrial method for synthesizing **4-tert-Butylbenzaldehyde**. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice.[3]

a. Chemical Oxidation using Manganese Dioxide

This process involves the direct oxidation of 4-tert-butyltoluene with MnO₂ in an acidic medium. The reaction is known for its high yield (over 90%) and the high purity of the resulting product.

[3]

Reaction:

 $C_{10}H_{14} + 2MnO_2 + 2H_2SO_4 \rightarrow C_{11}H_{14}O + 2MnSO_4 + 3H_2O$

Experimental Protocol:

- To a stirred solution of 4-tert-butyltoluene in a suitable solvent (e.g., glacial acetic acid), add concentrated sulfuric acid dropwise at a controlled temperature.
- Slowly add manganese dioxide powder to the reaction mixture, maintaining the temperature below 40 °C.
- After the addition is complete, continue stirring at room temperature for several hours until
 the reaction is complete (monitored by TLC or GC).
- Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).



- Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure **4-tert-Butylbenzaldehyde**.

b. Electrochemical Oxidation

An alternative, greener approach is the electrochemical oxidation of 4-tert-butyltoluene. This method avoids the use of stoichiometric amounts of heavy metal oxidants.[3] Industrial-scale production by major chemical companies like BASF and Givaudan utilizes a double anodic oxidation of 4-tert-butyltoluene.[1]

Experimental Protocol (Laboratory Scale):

- Set up an undivided electrolytic cell with a carbon rod anode and a carbon rod cathode.
- The electrolyte consists of a mixture of methanol, acetic acid, and a supporting electrolyte such as sodium fluoroborate.[3]
- Dissolve 4-tert-butyltoluene in the electrolyte solution.
- Apply a constant current density to the cell and conduct the electrolysis at a controlled temperature.
- Monitor the progress of the reaction by GC analysis of aliquots.
- Upon completion, work up the reaction mixture by removing the solvent under reduced pressure.
- Extract the residue with an organic solvent and wash with water.
- Dry the organic phase and purify the product by vacuum distillation.

Halogenation of 4-tert-Butyltoluene followed by Hydrolysis



This method involves the side-chain halogenation of 4-tert-butyltoluene to form a benzal halide intermediate, which is then hydrolyzed to the aldehyde.

Experimental Protocol (Bromination-Hydrolysis):

- Bromination: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, heat 4-tert-butyltoluene to 160-170 °C.[5]
- Add bromine chloride dropwise over several hours, maintaining the reaction temperature.[5]
- After the addition is complete, stir the mixture until the evolution of gas ceases.[5]
- Hydrolysis: Cool the reaction mixture and add aqueous formic acid.[5]
- Heat the mixture to facilitate the hydrolysis of the benzal bromide intermediate to the aldehyde.[5]
- After the reaction is complete, cool the mixture and separate the organic layer.
- Wash the organic layer with water and a dilute solution of sodium bicarbonate.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the product by fractional distillation under reduced pressure.

Synthesis from Benzaldehyde

This synthetic route involves the protection of the aldehyde group of benzaldehyde, followed by a Friedel-Crafts alkylation with isobutene and subsequent deprotection.[6]

Experimental Protocol:

- Protection: React benzaldehyde with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in methanol to form benzaldehyde dimethyl acetal.
- Alkylation: In a sealed reaction vessel, react the benzaldehyde dimethyl acetal with isobutene in the presence of a suitable catalyst.



- Deprotection (Acid Quenching): After the alkylation is complete, cool the reaction mixture and add dilute hydrochloric acid to hydrolyze the acetal back to the aldehyde.
- Extract the product with an organic solvent, wash the organic layer, and dry it.
- Purify the final product by vacuum distillation.

Spectroscopic Analysis

The structural elucidation of **4-tert-Butylbenzaldehyde** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-tert-Butylbenzaldehyde** exhibits characteristic signals corresponding to the different types of protons in the molecule.

¹H NMR (400 MHz, CDCl₃) δ :

- 9.98 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is
 due to the deshielding effect of the carbonyl group.
- 7.83 (d, J=8.4 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They appear as a doublet due to coupling with the meta protons.
- 7.54 (d, J=8.4 Hz, 2H): These are the two aromatic protons meta to the aldehyde group. They also appear as a doublet due to coupling with the ortho protons.
- 1.35 (s, 9H): This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR (101 MHz, CDCl₃) δ :

191.9: Aldehyde carbonyl carbon.



- 157.5: Aromatic carbon attached to the tert-butyl group.
- 134.2: Aromatic carbon attached to the aldehyde group.
- 129.7 (2C): Aromatic carbons ortho to the aldehyde group.
- 125.9 (2C): Aromatic carbons meta to the aldehyde group.
- 35.2: Quaternary carbon of the tert-butyl group.
- 31.1 (3C): Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-Butylbenzaldehyde** shows characteristic absorption bands for its functional groups.

- ~2965 cm⁻¹: C-H stretching of the tert-butyl group.
- ~2870 cm⁻¹ & ~2730 cm⁻¹: C-H stretching of the aldehyde group (Fermi resonance doublet).
- ~1705 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.
- ~1605 cm⁻¹: C=C stretching of the aromatic ring.
- ~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum of **4-tert-Butylbenzaldehyde** shows a molecular ion peak and characteristic fragmentation patterns.

- $m/z = 162 (M^+)$: The molecular ion peak.
- m/z = 147: Loss of a methyl group ([M-15]+), a common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This is often the base peak.
- m/z = 133: Loss of an ethyl group.



- m/z = 119: Loss of a propyl group.
- m/z = 91: Tropylium ion, characteristic of many benzyl compounds.
- m/z = 57: tert-Butyl cation.

Applications in Research and Industry

4-tert-Butylbenzaldehyde is a versatile intermediate with significant applications in several industries:

- Fragrance and Flavors: It is a key precursor in the synthesis of important fragrance ingredients like lilial and bourgeonal through aldol condensation followed by hydrogenation. [1][2]
- Pharmaceuticals and Agrochemicals: It serves as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
- Dyes: Its chemical structure is utilized in the development of new dyes.
- Polymer Chemistry: It is used in the production of specialty polymers to enhance properties such as thermal stability.[2]

Safety and Handling

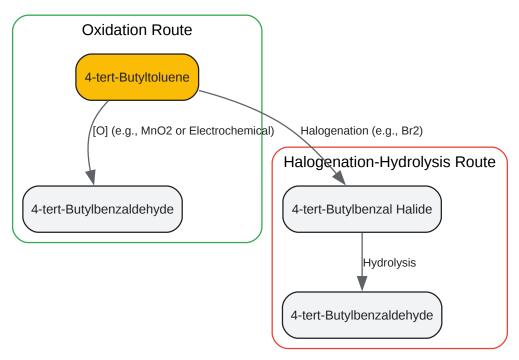
4-tert-Butylbenzaldehyde is classified as harmful if swallowed and may cause an allergic skin reaction.[7] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[8]

- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[7] Use in a
 well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from light and oxidizing agents.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]



Visualizations Synthesis Pathway from 4-tert-Butyltoluene

General Synthesis Pathway of 4-tert-Butylbenzaldehyde



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Caption: Overview of major synthetic routes to 4-tert-Butylbenzaldehyde.

Fragmentation Pathway in Mass Spectrometry



Key Fragmentation Pathways of 4-tert-Butylbenzaldehyde in MS

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Caption: Mass spectral fragmentation of **4-tert-Butylbenzaldehyde**.

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